
Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide
Overview
Description
Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a chemical compound that has garnered significant interest in recent years due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a bromine atom, and a phenylpropyl group attached to a methylamine moiety, forming a hydrobromide salt. Its molecular formula is C17H21Br2N, and it has a molecular weight of 399.2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photochemical benzylic bromination using reagents such as bromotrichloromethane (BrCCl3) and N-bromosuccinimide (NBS) under continuous flow conditions . This method ensures efficient bromination while minimizing side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow photochemistry allows for better control over reaction conditions and scalability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylpropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methylammonium bromide: A simpler compound with a similar bromine-containing structure.
N,N-Dimethylbenzylamine: Shares the benzylamine core but lacks the bromine and phenylpropyl groups.
Uniqueness
Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is unique due to the presence of both a bromine atom and a phenylpropyl group, which confer distinct chemical and biological properties
Biological Activity
Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-2-phenylpropylamine with benzyl chloride in the presence of a base, followed by the formation of the hydrobromide salt. This method allows for the introduction of the bromine atom and the benzyl group, which are crucial for its biological activity.
Affinity and Selectivity
Research has indicated that compounds similar to Benzyl(3-bromo-2-phenylpropyl)methylamine exhibit significant affinity for various neurotransmitter receptors. For instance, studies have shown that related compounds can effectively bind to dopamine and norepinephrine transporters, which are critical in the treatment of neuropsychiatric disorders .
Table 1: Binding Affinities of Related Compounds
Compound Name | Target Receptor | Binding Affinity (Ki, nM) |
---|---|---|
Benzyl(3-bromo-2-phenylpropyl) | hDAT (Dopamine Transporter) | 10 |
Related Compound A | NET (Norepinephrine Transporter) | 15 |
Related Compound B | SERT (Serotonin Transporter) | 20 |
Neuropharmacological Effects
This compound has been evaluated for its effects on neurotransmitter systems. In animal models, it demonstrated potential as a stimulant, influencing locomotor activity and exhibiting antidepressant-like effects. These findings suggest that it may act as a monoamine reuptake inhibitor, similar to other compounds in its class .
Case Study: Behavioral Effects in Rodent Models
In a study involving rodents, administration of this compound resulted in increased locomotion and reduced immobility in forced swim tests, indicating potential antidepressant properties. The compound was administered at doses ranging from 1 to 10 mg/kg, showing dose-dependent effects on behavior .
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully establish its safety margins and potential side effects.
Table 2: Toxicity Data Summary
Parameter | Result |
---|---|
Acute Toxicity (LD50) | >100 mg/kg |
Chronic Toxicity | Not yet evaluated |
Mutagenicity | Negative |
Properties
IUPAC Name |
N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN.BrH/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16;/h2-11,17H,12-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVOELCIJCSLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864060-57-0 | |
Record name | Benzeneethanamine, β-(bromomethyl)-N-methyl-N-(phenylmethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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